N-Phthaloyl-DL-glutamic acid

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

According to International Union of Pure and Applied Chemistry conventions, 2-phthalimidoglutaric acid is systematically named as 2-(1,3-dioxoisoindol-2-yl)pentanedioic acid. This nomenclature reflects the compound's structural composition, incorporating both the phthalimide ring system and the pentanedioic acid backbone. The systematic name provides precise identification of the functional groups and their positional relationships within the molecular structure. Alternative nomenclature systems recognize this compound under several synonymous designations, including N-phthaloyl-glutamic acid, phthaloyl-L-glutamic acid, and L-2-phthalimidoglutaric acid.

The compound's Chemical Abstracts Service registry numbers vary depending on the stereochemical configuration, with the L-enantiomer assigned CAS number 340-90-9 and the racemic mixture designated as CAS 6349-98-0. European Community registration recognizes multiple EINECS numbers including 218-952-2 and 228-754-8, reflecting the compound's commercial significance and regulatory classification. The International Union of Pure and Applied Chemistry naming conventions emphasize the isoindoline-1,3-dione structural motif, which represents the phthalimide protecting group commonly employed in amino acid chemistry.

Molecular database identifiers include ChEBI:166549 for the general structure and specific PubChem compound identifiers CID 160453 for the L-enantiomer and CID 92225 for the racemic form. These standardized identification systems facilitate precise communication within scientific literature and commercial applications. The compound's systematic nomenclature follows established conventions for amino acid derivatives, where the phthalimide group functions as a protecting moiety for the amino nitrogen, creating a stable intermediate suitable for further synthetic transformations.

Molecular Formula and Stereochemical Configuration

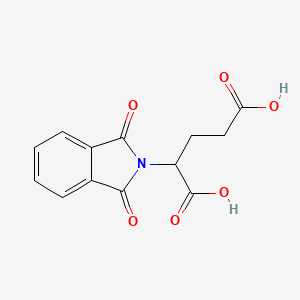

2-Phthalimidoglutaric acid possesses the molecular formula C₁₃H₁₁NO₆, representing a molecular weight of 277.23 grams per mole. The compound's structure incorporates thirteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, and six oxygen atoms, distributed across the phthalimide protecting group and the glutaric acid backbone. The molecular architecture features a central chiral carbon atom at the 2-position of the pentanedioic acid chain, creating the potential for enantiomeric forms designated as L- and D-configurations.

The stereochemical configuration at the chiral center follows the standard amino acid conventions, where the L-enantiomer exhibits a specific optical rotation of [α]₂₅/D -45 to -41° when measured at a concentration of 10 grams per milliliter in water. This optical activity reflects the compound's asymmetric carbon center and provides a reliable method for determining enantiomeric purity. The L-configuration corresponds to the S-absolute configuration according to Cahn-Ingold-Prelog priority rules, maintaining consistency with natural amino acid stereochemistry.

Computational analysis reveals a topological polar surface area of 112 Ų and a complexity value of 436, indicating significant molecular surface polarity and structural intricacy. The compound contains one defined stereocenter with no undefined stereocenters, confirming the single chiral center's role in determining the molecule's three-dimensional structure. The formal charge remains neutral, and the compound exists as a single covalently-bonded unit without ionic components or complex formation under standard conditions.

Crystallographic Data and Conformational Analysis

X-ray crystallographic investigations of 2-phthalimidoglutaric acid derivatives have revealed detailed structural information regarding molecular conformation and crystal packing arrangements. Studies examining the crystal structure of 5-bromocytosine:phthaloyl-DL-glutamic acid complex hemihydrate demonstrated space group P̄1 symmetry with unit cell dimensions of a=10.578(2) Å, b=19.640(4) Å, c=9.890(3) Å, and angles α=88.13(2)°, β=107.86(3)°, γ=104.26(1)°. These crystallographic parameters provide fundamental insights into the compound's solid-state organization and intermolecular interactions.

The crystal structure analysis reveals that the phthalimide ring system adopts a planar configuration, while the glutaric acid chain exhibits conformational flexibility that influences overall molecular geometry. Hydrogen bonding patterns play crucial roles in crystal packing, with the carboxyl groups participating in both intramolecular and intermolecular hydrogen bond networks. The structure determination employed heavy atom methods followed by block-diagonal least-squares refinement, achieving precise atomic coordinates and thermal parameters.

Conformational analysis indicates that the compound can adopt multiple rotameric states around the C-N bond connecting the phthalimide group to the glutaric acid backbone. X-ray diffraction studies have demonstrated that enantiomerically pure crystals of related phthalimido-glutamate derivatives exhibit noticeable piezoelectric activity, suggesting ordered molecular arrangements that lack centrosymmetric packing. The crystallographic data support the presence of extensive hydrogen bonding networks that stabilize the crystal lattice and influence the compound's physical properties.

Advanced crystallographic techniques, including high-resolution X-ray diffraction analysis, have enabled determination of absolute configuration parameters through Flack parameter calculations. For enantiomerically pure crystals in the correct absolute configuration, Flack parameter values approach zero, providing quantitative confirmation of stereochemical assignments. The crystallographic evidence demonstrates that the L-enantiomer maintains its stereochemical integrity throughout crystal formation and structural determination processes.

Comparative Analysis of Enantiomeric Forms (L/D-Isomers)

The enantiomeric forms of 2-phthalimidoglutaric acid exhibit distinct optical properties and crystallographic behaviors that reflect their mirror-image relationship. The L-enantiomer, corresponding to the natural amino acid configuration, demonstrates negative optical rotation with [α]₂₀/D values of -45° measured in ethanol solution. This optical activity provides a reliable analytical parameter for distinguishing between enantiomeric forms and assessing optical purity in synthetic preparations.

Synthetic accessibility varies between enantiomeric forms, with the L-enantiomer readily prepared from naturally occurring L-glutamic acid through standard phthalimide protection procedures. The D-enantiomer requires alternative synthetic approaches or resolution techniques to achieve enantiomeric purity. Commercial availability favors the L-form, reflecting both synthetic convenience and greater demand for compounds maintaining natural amino acid stereochemistry.

Crystallographic studies have revealed that enantiomerically pure forms exhibit different packing arrangements compared to racemic mixtures. The (S,S)- and (R,R)-enantiomers of related dimethyl diphthalimidoglutarate derivatives were synthesized through nucleophilic substitution methods followed by enantiomeric separation. X-ray diffraction analysis of these compounds demonstrated that enantiomerically pure crystals possess piezoelectric properties absent in racemic forms, indicating non-centrosymmetric crystal packing in the pure enantiomers.

Physical property differences between enantiomers include melting point variations and solubility characteristics in chiral environments. The L-enantiomer typically exhibits melting points of 160-162°C, consistent with its crystalline stability and intermolecular interaction patterns. Spectroscopic analysis reveals identical infrared and nuclear magnetic resonance spectra for both enantiomers when measured in achiral solvents, as expected for mirror-image isomers.

| Property | L-Enantiomer | D-Enantiomer | Racemic Mixture |

|---|---|---|---|

| CAS Number | 340-90-9 | - | 6349-98-0 |

| Optical Rotation | [α]₂₀/D -45° | [α]₂₀/D +45° | 0° |

| Melting Point | 160-162°C | 160-162°C | Variable |

| Crystal System | Non-centrosymmetric | Non-centrosymmetric | Centrosymmetric |

| Piezoelectric Activity | Present | Present | Absent |

| Commercial Availability | High | Limited | Moderate |

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFFSKLJNYRHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884264 | |

| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6349-98-0, 2301-52-2 | |

| Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6349-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phthalimidoglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006349980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phthalimidoglutaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHTHALOYL-DL-GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5DK277925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Method A: Direct Reaction of Phthalic Anhydride with Glutaric Acid Derivatives

This classical approach involves the condensation of phthalic anhydride with glutaric acid or glutamic acid derivatives to form 2-Phthalimidoglutaric acid or its anhydride intermediate, which can then be hydrolyzed to the acid.

- Starting Materials : Phthalic anhydride and L-glutamic acid or glutaric acid

- Reaction Conditions : Heating in the presence of acetic anhydride and a base such as triethylamine or under reflux in toluene with removal of water to drive the reaction forward

- Mechanism : The amino group of glutamic acid attacks the anhydride ring of phthalic anhydride forming a phthalimide ring, while the carboxylic acid groups remain intact or are converted to anhydrides depending on conditions

Research Example : Rao et al. (2009) described the preparation of thalidomide from phthalic anhydride and L-glutamine under acetic anhydride and triethylamine conditions, which involves the formation of 2-Phthalimidoglutaric acid as an intermediate.

Method B: Synthesis via Phthalimidoglutaric Anhydride Intermediate

This method involves first preparing phthalimidoglutaric anhydride, which can be isolated and then hydrolyzed to yield 2-Phthalimidoglutaric acid.

- Step 1 : Reaction of phthalic anhydride with glutaric acid or glutamic acid derivatives under dehydrating conditions to form the anhydride

- Step 2 : Controlled hydrolysis of the anhydride to obtain 2-Phthalimidoglutaric acid

This two-step method allows better control over purity and yield and is often used in the synthesis of more complex derivatives.

Example : Luzzio et al. (2003) synthesized 2-(1-benzyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione via phthalimidoglutaric anhydride and benzyl amine, indicating the utility of the anhydride intermediate in further functionalization.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 80–130 °C (for condensation) | Elevated temperature facilitates ring closure |

| Solvent | Acetic anhydride, toluene, or solvent-free conditions | Acetic anhydride acts both as solvent and dehydrating agent |

| Base/Catalyst | Triethylamine, pyridine (optional) | Catalyzes imide formation |

| Reaction Time | 4–24 hours | Depends on scale and temperature |

| Hydrolysis Conditions | Aqueous acidic or basic media, room temperature to 60 °C | Controls conversion of anhydride to acid |

| Yield | 60–90% | Varies with method and purification |

Research Findings and Comparative Analysis

The direct reaction using phthalic anhydride and glutamic acid derivatives under acetic anhydride and triethylamine conditions provides a relatively straightforward route but may suffer from moderate yields and requires careful control of reaction parameters to avoid side reactions.

The two-step method involving isolation of phthalimidoglutaric anhydride allows for higher purity and better yield control. This intermediate is also versatile for further chemical modifications.

Using glutamic acid as a starting material is advantageous due to its availability and cost-effectiveness. However, the reaction requires careful control of diazotization and reduction steps if converting glutamic acid to glutaric acid derivatives before phthalimide formation.

Recent patents emphasize environmentally friendly and scalable methods for preparing glutaric acid derivatives, which are precursors to 2-Phthalimidoglutaric acid, focusing on mild reaction conditions and avoidance of expensive catalysts.

Summary Table of Preparation Routes

| Method No. | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| 1 | Phthalic anhydride + L-glutamic acid | Acetic anhydride, triethylamine, reflux | Simple, one-pot | Moderate yield, side reactions | 60–75 |

| 2 | Phthalic anhydride + glutaric acid derivatives | Dehydrating agents, elevated temperature, hydrolysis | Higher purity, versatile intermediate | Multi-step, longer time | 75–90 |

| 3 | Glutamic acid (via diazotization) | Mixed inorganic acid/nitrite, hypophosphorous acid, 0-40 °C | Mild conditions, cost-effective | Requires careful control, longer reaction time | 80–95 (for glutaric acid precursor) |

Chemical Reactions Analysis

Hydrolysis Reactions

The phthalimide group is cleaved under acidic or basic conditions to regenerate glutamic acid.

Acidic Hydrolysis

Conditions : Concentrated HCl (6M), reflux (3–5 hrs) .

Products : L-Glutamic acid + Phthalic acid.

Basic Hydrolysis

Conditions : NaOH (2M), aqueous ethanol, reflux (6–8 hrs)2 .

Products : Sodium glutamate + Sodium phthalate.

Mechanism :

-

Acidic: Protonation of the imide nitrogen enhances electrophilicity, enabling nucleophilic attack by water.

-

Basic: Deprotonation of the imide leads to ring-opening via hydroxide ion attack, followed by decarboxylation2 .

Alkylation and Amidation

The α-hydrogen adjacent to the phthalimide group is acidic (pKa ~8–10), enabling alkylation via Gabriel synthesis principles2 .

Example Reaction :

| Reagents/Conditions | Product | Application |

|---|---|---|

| KOH, alkyl halide (R-X), DMF | 2-Phthalimido-alkyl-glutaric acid | Synthesis of branched amino acids |

Mechanism :

-

Deprotonation by KOH forms an enolate.

-

SN2 attack on the alkyl halide introduces the R-group.

Decarboxylation

Thermal or catalytic decarboxylation removes CO2 from the glutaric acid backbone:

Conditions :

-

Thermal: 200–250°C, vacuum.

-

Catalytic: Pyridine, CuCO3.

Product : 2-Phthalimidobutyric acid .

Application : Synthesis of γ-aminobutyric acid (GABA) analogs after deprotection .

Esterification

The carboxylic acid groups undergo esterification to form derivatives for peptide coupling:

Conditions :

-

R-OH (alcohol), H2SO4 (cat.), reflux.

| Reagents | Product | Use Case |

|-------------------|----------------------------------|---------------------------|

| Methanol, H+ | Dimethyl 2-phthalimidoglutarate | Solid-phase peptide synthesis |

Ring-Opening Reactions

The phthalimide group reacts with hydrazine to form hydrazides:

Conditions : Hydrazine hydrate (NH2NH2·H2O), ethanol, reflux2.

Product : L-Glutamic acid hydrazide + Phthalhydrazide.

Mechanism : Nucleophilic substitution at the imide carbonyl, releasing phthalhydrazide2.

Scientific Research Applications

Pharmacological Applications

2-PGA is primarily studied for its pharmacological properties, particularly in the context of drug development. Its structural similarity to thalidomide has led to investigations into its teratogenicity and therapeutic potential.

- Teratogenic Studies : Research has shown that compounds with a phthalimide ring linked to a glutarimide ring exhibit teratogenic effects. The structure-activity relationship of 2-PGA indicates that modifications to its molecular structure can enhance or diminish its biological activity. For example, certain analogs have been found to be significantly more active than thalidomide itself, suggesting potential for developing safer alternatives with therapeutic benefits .

- Analgesic Properties : Preliminary studies suggest that 2-PGA may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism of action is thought to involve modulation of neurotransmitter systems, although further research is needed to elucidate these pathways .

Toxicological Research

The toxicological profile of 2-PGA is critical for understanding its safety and efficacy as a pharmaceutical agent.

- In Vitro Toxicity Testing : Various studies have assessed the cytotoxic effects of 2-PGA on different cell lines. Results indicate that while some concentrations may exhibit cytotoxicity, others may be safe for use in therapeutic contexts. This dual behavior underscores the importance of dosage in pharmacological applications .

- Developmental Toxicity : Similar to thalidomide, 2-PGA has been evaluated for its potential developmental toxicity. Research indicates that exposure during critical periods of development can lead to adverse outcomes, necessitating careful consideration in drug formulation and patient safety .

Synthetic Chemistry

In synthetic chemistry, 2-PGA serves as an important intermediate in the synthesis of various compounds.

- Synthesis of Pharmaceuticals : The compound is utilized as a building block in the synthesis of more complex molecules, particularly those aimed at treating neurological disorders. Its ability to undergo hydrolysis allows for the generation of derivatives that can be tailored for specific therapeutic targets .

- Research on Hydrolysis Products : The hydrolysis of 2-PGA has been studied extensively to understand its stability and reactivity under physiological conditions. This research is crucial for predicting the behavior of the compound once administered and for designing formulations that maximize efficacy while minimizing side effects .

Table 1: Summary of Key Findings on 2-Phthalimidoglutaric Acid

Mechanism of Action

The mechanism of action of N-Phthaloyl-L-glutamic acid primarily involves its role as a reagent in peptide synthesis. It facilitates the formation of peptide bonds by acting as a protecting group for the amino group of L-glutamic acid, allowing for selective reactions to occur . The phthaloyl group can be removed under mild conditions, enabling the formation of the desired peptide.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Derivatives

Key structural analogs of 2-Phthalimidoglutaric acid include hydrolysis products of thalidomide, derivatives with modified functional groups, and related anhydrides. Below is a comparative analysis:

Table 1: Comparative Properties of 2-Phthalimidoglutaric Acid and Analogues

Functional Group Impact on Reactivity

- Carboxylic Acid vs. Amide : The terminal carboxylic acid in PGA facilitates hydrogen bonding and ionic interactions, enhancing its reactivity in polymer synthesis compared to amide-containing analogs like PGMA .

- Anhydride Reactivity : 2-Phthalimidoglutaric Anhydride (CAS 3343-28-0) is more reactive in polymerization due to its cyclic structure, enabling efficient diisocyanate formation for polyurea synthesis .

Biological Activity

Overview

2-Phthalimidoglutaric acid (2-PGA) is a compound with significant biological activity, primarily studied for its role in metabolic pathways and its potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of 2-PGA.

- Chemical Formula : C₁₃H₁₁NO₆

- Molecular Weight : 273.23 g/mol

- CAS Number : 92225

2-PGA is known to function as an organic anion transporter, playing a critical role in the renal elimination of various endogenous and exogenous organic compounds. It is involved in the transport of neuroactive metabolites and may influence the pharmacokinetics of several therapeutic agents.

Key Functions:

- Transport of Organic Anions : Mediates the uptake and efflux of organic anions across cell membranes, contributing to drug detoxification and renal excretion processes .

- Biopterin Transport : Functions as a biopterin transporter, which is crucial for maintaining levels of tetrahydrobiopterin (BH4) in the blood, affecting neurotransmitter synthesis and overall brain function .

- Involvement in Metabolic Pathways : Participates in fatty acid metabolism and may play a role in conditions such as glutaric aciduria type II (GA-II), where its dysfunction can lead to metabolic decompensation .

In Vitro Studies

Research has demonstrated that 2-PGA effectively transports various organic compounds, including:

- Prostaglandins E2 and F2-alpha

- Neuroactive metabolites like kynurenate and xanthurenate

- Therapeutic drugs such as acyclovir and statins .

Case Studies

- Glutaric Aciduria Type II : A case study highlighted a 22-year-old woman diagnosed with GA-II who presented with hypoglycemia and encephalopathy. The treatment included carnitine and riboflavin supplementation, which improved her condition significantly. Genetic testing confirmed mutations related to the disorder, underscoring the importance of metabolic pathways involving 2-PGA .

- Dietary Management : Patients diagnosed with GA-II often require dietary restrictions to manage their condition effectively. A low-protein, low-fat diet supplemented with carnitine has shown promise in preventing metabolic crises associated with elevated organic acids .

Research Findings

Recent studies have focused on the implications of 2-PGA in various metabolic disorders. The following table summarizes key findings from selected studies:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phthalimidoglutaric acid, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of phthalic anhydride with glutaric acid derivatives under controlled conditions. Key parameters include reaction temperature (optimal range: 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is essential to achieve >95% purity. Characterization should include H/C NMR, FT-IR, and HPLC-UV to confirm structural integrity and purity .

Q. How should researchers design experiments to assess the stability of 2-Phthalimidoglutaric acid under varying pH and temperature conditions?

- Methodological Answer : Stability studies require:

- Experimental Design : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C. Use HPLC-MS to monitor degradation products over 0–72 hours.

- Data Analysis : Calculate degradation rate constants () using first-order kinetics and assess Arrhenius relationships for temperature dependence. Include negative controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic degradation pathways .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 2-Phthalimidoglutaric acid?

- Methodological Answer :

- Spectroscopy : H NMR (confirm phthalimide protons at δ 7.8–8.1 ppm and glutaric acid α-protons at δ 2.3–2.6 ppm), FT-IR (C=O stretching at 1700–1750 cm).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against certified reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-Phthalimidoglutaric acid across different in vitro models?

- Methodological Answer : Contradictions often arise from variations in:

- Cell Lines : Use standardized cell models (e.g., HEK293 or HepG2) with validated viability assays (MTT vs. resazurin).

- Concentration Ranges : Perform dose-response curves (1 nM–100 µM) and calculate EC/IC values with nonlinear regression.

- Data Normalization : Include internal controls (e.g., housekeeping genes for qPCR) and validate findings using orthogonal assays (e.g., Western blot for protein expression). Cross-validate results with independent labs to minimize batch effects .

Q. What strategies are effective for optimizing the enantiomeric purity of 2-Phthalimidoglutaric acid in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Ruthenium) to enhance enantioselectivity.

- Analytical Validation : Use chiral HPLC (e.g., Chiralpak IA column) or polarimetry to determine enantiomeric excess (ee). Computational modeling (DFT or molecular docking) can predict catalyst-substrate interactions to guide optimization .

Q. How should researchers design a robust structure-activity relationship (SAR) study for 2-Phthalimidoglutaric acid derivatives?

- Methodological Answer :

- Derivative Synthesis : Modify the phthalimide ring (e.g., halogenation) or glutaric acid chain (e.g., esterification).

- Biological Testing : Prioritize high-throughput screening (HTS) for cytotoxicity, enzyme inhibition (e.g., COX-2), or receptor binding.

- Data Interpretation : Use multivariate analysis (PCA or clustering) to correlate structural motifs with activity. Validate hypotheses via molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.